N-(2-chlorophenyl)octanamide chemical properties and structure
N-(2-chlorophenyl)octanamide chemical properties and structure
An In-depth Technical Guide to the Synthesis, Properties, and Potential of N-(2-chlorophenyl)octanamide
Abstract: N-(2-chlorophenyl)octanamide is a distinct N-aryl amide featuring a 2-chloroaniline moiety linked to an eight-carbon aliphatic chain. While this specific molecule is not extensively cataloged in public chemical databases, its structure suggests significant potential for research in medicinal chemistry and materials science. This guide provides a comprehensive technical overview, establishing a foundational understanding for researchers, scientists, and drug development professionals. By leveraging established principles of organic chemistry and data from analogous structures, this document details a robust synthesis protocol, predicts physicochemical and spectroscopic properties, and explores potential biological activities, thereby providing a self-validating framework for its investigation.
Chemical Identity and Structural Analysis
N-(2-chlorophenyl)octanamide is comprised of an octanamide core where the nitrogen atom is substituted with a 2-chlorophenyl group. The ortho-position of the chlorine atom on the phenyl ring is a key structural feature, inducing steric and electronic effects that influence the molecule's conformation, reactivity, and interaction with biological targets.
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IUPAC Name: N-(2-chlorophenyl)octanamide
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Molecular Formula: C₁₄H₂₀ClNO
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Canonical SMILES: CCCCCCCC(=O)NC1=CC=CC=C1Cl
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InChI Key: (Predicted) YQFGVLGELUDEBT-UHFFFAOYSA-N
The amide linkage is planar, but rotation around the N-C(aryl) and C(carbonyl)-C(alkyl) bonds allows for conformational flexibility. The chlorine substituent increases the lipophilicity of the aromatic ring and can act as a hydrogen bond acceptor.
Caption: Proposed workflow for synthesis and validation.
Step-by-Step Experimental Protocol
Materials:
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2-Chloroaniline (1.0 eq)
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Octanoyl chloride (1.05 eq)
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Triethylamine (TEA) or Pyridine (1.2 eq)
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Dichloromethane (DCM), anhydrous
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (Brine) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Hexanes and Ethyl Acetate (for chromatography/recrystallization)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloroaniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
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Base Addition: Add triethylamine (1.2 eq). The base is crucial to neutralize the HCl byproduct generated during the reaction, driving it to completion. [1]3. Acylation: Add octanoyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes. The slow addition helps control the exothermic reaction.
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
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Aqueous Workup:
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Dilute the reaction mixture with DCM.
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Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and any remaining aniline), saturated NaHCO₃ (to remove any unreacted acyl chloride and acidic impurities), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification (Self-Validation):
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Recrystallization: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a pure, crystalline product.
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Flash Chromatography: If recrystallization is ineffective, purify the crude material on a silica gel column using a hexanes/ethyl acetate gradient.
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Final Product: Dry the purified product under high vacuum to remove residual solvents.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound. The following are the expected key signals.
Infrared (IR) Spectroscopy
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~3300 cm⁻¹ (N-H stretch): A sharp to moderately broad peak, characteristic of a secondary amide N-H bond.
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~3100-3000 cm⁻¹ (Aromatic C-H stretch): Signals corresponding to the C-H bonds on the phenyl ring.
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~2950-2850 cm⁻¹ (Aliphatic C-H stretch): Strong, sharp peaks from the octyl chain CH₂ and CH₃ groups.
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~1680-1660 cm⁻¹ (C=O stretch, Amide I): A very strong, sharp absorption, which is highly characteristic of the amide carbonyl group.
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~1540 cm⁻¹ (N-H bend, Amide II): A strong peak, coupled with the C-N stretch.
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~750 cm⁻¹ (C-Cl stretch): A peak in the fingerprint region indicating the C-Cl bond.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
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δ ~8.5-7.5 (1H, broad singlet): The amide proton (N-H). Its chemical shift can be concentration and solvent-dependent.
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δ ~7.5-7.0 (4H, multiplet): A complex multiplet pattern corresponding to the four protons on the 2-chlorophenyl ring.
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δ ~2.3 (2H, triplet): The CH₂ group adjacent to the carbonyl (α-protons).
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δ ~1.7 (2H, quintet): The next CH₂ group in the chain (β-protons).
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δ ~1.3 (8H, broad multiplet): The five other CH₂ groups in the middle of the alkyl chain.
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δ ~0.9 (3H, triplet): The terminal CH₃ group of the octyl chain.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
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δ ~172 (C=O): The amide carbonyl carbon.
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δ ~135-125 (Aromatic C): Six signals for the aromatic carbons. The carbon bearing the chlorine (C-Cl) and the carbon bearing the nitrogen (C-N) will be distinct.
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δ ~38 (α-CH₂): The carbon adjacent to the carbonyl.
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δ ~32-22 (Alkyl CH₂): Multiple signals for the carbons of the octyl chain.
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δ ~14 (CH₃): The terminal methyl carbon.
Potential Biological Activity and Research Directions
While N-(2-chlorophenyl)octanamide itself has not been studied, the N-acylaniline scaffold is a common feature in many biologically active molecules. Structurally related compounds have shown a wide array of pharmacological effects, suggesting promising avenues for investigation.
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Antimicrobial and Antifungal Activity: The combination of a halogenated aromatic ring and a lipophilic alkyl chain is a common strategy in the design of antimicrobial agents. The molecule could potentially disrupt microbial cell membranes. N-substituted chloro-azetidinones have demonstrated antibacterial activity. [2]* Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an N-aryl amide or related structures. The N-acyl hydrazone framework, which is structurally related, is known for its anti-inflammatory properties. [3]* Anticonvulsant and CNS Activity: N-phenylpropanamides are known to possess anticonvulsant properties. The specific chloro-substitution pattern on the phenyl ring can significantly influence activity on ion channels or receptors in the central nervous system.
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Anticancer Activity: Acylhydrazones and other amide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. [4][5][6]The mechanism could involve the inhibition of specific enzymes or disruption of cellular signaling pathways.
Safety, Handling, and Storage
Caution: As this is a research chemical with unknown toxicological properties, it must be handled with appropriate care.
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Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Starting Material Hazards: The synthesis involves 2-chloroaniline, which is toxic and a suspected carcinogen, and octanoyl chloride, which is corrosive and reacts violently with water. All synthesis steps must be performed with extreme caution.
References
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Dragancea, D., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8719. [Link]
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Gutu, T. C., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. National Center for Biotechnology Information. [Link]
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Dragancea, D., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. ResearchGate. [Link]
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Wang, C., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications. [Link]
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PubChem. (n.d.). Compound Summary for CID 103841364. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. organic-chemistry.org. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. chem.libretexts.org. [Link]
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ResearchGate. (2019). An improved method of amide synthesis using acyl chlorides. researchgate.net. [Link]
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Shrimali, M., et al. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. PubMed. [Link]
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Chemguide. (n.d.). The Preparation of Amides. chemguide.co.uk. Retrieved from [Link]
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Ionescu, M. A., et al. (2024). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acylhydrazones and Their Biological Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
